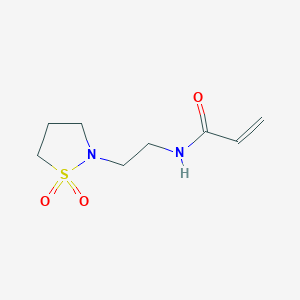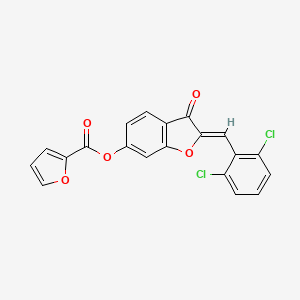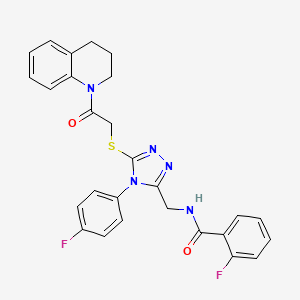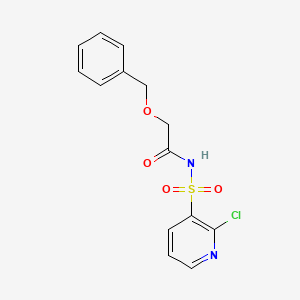
3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2248266-98-8 . It has a molecular weight of 639.35 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8 (9 (11)13)12-5-7 (10)6-12;43-2 (4,5)1 (6)7/h7-8H,2-6,10H2,1H3;4(H,6,7) .Aplicaciones Científicas De Investigación
Synthesis in Antibiotic Analogs
One application of compounds related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one; 2,2,2-trifluoroacetic acid is in the synthesis of analogs for β-lactam antibiotics. Research shows that certain azetidinone derivatives are transformed into potent β-lactam cleavage products in the presence of trifluoroacetic acid (Brennan, Richardson, & Stoodley, 1983).
Photolysis and Antibacterial Activities
Trifluoroacetic anhydride, a related compound, is used to synthesize derivatives that exhibit antimicrobial and antifungal activities. The UV photolysis of these compounds can be a novel method for photogenerating acidity (Ivanov, Lyssenko, & Traven, 2020).
Development of Novel Antibacterial Agents
Research on fluoroquinolones, a class of antibacterial agents, has involved the use of 3-(3-Aminoazetidin-1-yl) analogs. These compounds, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potent antibacterial activities against various bacteria, including resistant strains (Kuramoto et al., 2003).
Use in α₁-Adrenoceptor Ligands
Compounds structurally related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one have been synthesized for their potential as α₁-adrenoceptor ligands. These ligands have applications in neurological studies and drug development (Jørgensen et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, which have significant pharmacological potential, often involves the use of trifluoroacetic acid and related compounds. These synthetic processes aim to develop compounds with notable antibacterial and cytotoxic properties (Aggarwal et al., 2014).
Anticancer Research
Derivatives of azetidinone and related compounds have been explored for their anticancer properties. Research has shown that some of these compounds exhibit promising results against a variety of cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8(9(11)13)12-5-7(10)6-12;4*3-2(4,5)1(6)7/h7-8H,2-6,10H2,1H3;4*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMLPNWRNFUTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F12N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)


![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)